molecular formula C25H28N2O4S2 B2956250 Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-88-2

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2956250
M. Wt: 484.63
InChI Key: VRDOOIUOASAKAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a sulfonyl group (SO2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The piperazine ring can participate in reactions with acids and bases, and the sulfonyl group can undergo various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .

Scientific Research Applications

Anticancer Potential

Research has highlighted the anticancer activity of compounds with a piperazine substituent, similar to the chemical structure of interest. These compounds have shown efficacy against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma, as part of the NCI-60 Human Tumor Cell Lines Screen program. The most effective compounds were those incorporating a piperazine moiety, demonstrating significant inhibitory activity across a broad spectrum of cancer cell types, suggesting a potential pathway for the development of new anticancer agents (Turov, 2020).

Enzymatic Metabolism

Studies on the metabolic pathways of related compounds, specifically those involving piperazine rings, have uncovered detailed enzymatic processes. These include oxidative metabolism leading to the formation of hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazines, and benzoic acids. Key enzymes such as CYP2D6, CYP3A4/5, and CYP2C9 play critical roles in these metabolic pathways, offering insights into how similar compounds may be processed within the human body, which is essential for drug development and understanding drug interactions (Hvenegaard et al., 2012).

Antiproliferative Activity

The synthesis and evaluation of piperazine-containing compounds have demonstrated significant antiproliferative effects against human cancer cell lines, indicating the therapeutic potential of these compounds. Specific derivatives have shown promising activity, suggesting that structural modifications incorporating piperazine elements could lead to effective anticancer drugs (Mallesha et al., 2012).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds with therapeutic potential has explored various derivatives, including those with sulfonylurea moieties and piperazine substituents. Such studies contribute to the expanding library of chemical entities with potential application in drug discovery and development, underscoring the versatility and utility of piperazine as a building block in medicinal chemistry (Chen et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are usually determined through laboratory testing and are important to consider when handling or disposing of the compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, studying its reactivity with other substances, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-17-6-9-20(10-7-17)21-16-32-23(25(28)31-4)24(21)33(29,30)27-13-11-26(12-14-27)22-15-18(2)5-8-19(22)3/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDOOIUOASAKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

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